molecular formula C22H43ClN7O7P B13856195 P-cl2Ade-Ribf.2TEA

P-cl2Ade-Ribf.2TEA

Cat. No.: B13856195
M. Wt: 584.0 g/mol
InChI Key: XXSAPYIYBFSSNV-LGVAUZIVSA-N
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Description

P-cl2Ade-Ribf.2TEA is a synthetic compound with potential applications in various scientific fields. It is a complex molecule that combines multiple functional groups, making it a versatile candidate for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P-cl2Ade-Ribf.2TEA involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the core structure, followed by the introduction of functional groups. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

P-cl2Ade-Ribf.2TEA undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired outcome.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction pathway. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

P-cl2Ade-Ribf.2TEA has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of P-cl2Ade-Ribf.2TEA involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C22H43ClN7O7P

Molecular Weight

584.0 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;N,N-diethylethanamine

InChI

InChI=1S/C10H13ClN5O7P.2C6H15N/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(23-9)1-22-24(19,20)21;2*1-4-7(5-2)6-3/h2-3,5-6,9,17-18H,1H2,(H2,12,14,15)(H2,19,20,21);2*4-6H2,1-3H3/t3-,5-,6-,9-;;/m1../s1

InChI Key

XXSAPYIYBFSSNV-LGVAUZIVSA-N

Isomeric SMILES

CCN(CC)CC.CCN(CC)CC.C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)Cl)N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)(O)O)O)O)Cl)N

Origin of Product

United States

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